BenchChemオンラインストアへようこそ!

3-bromo-1-cyclobutyl-1H-pyrazole

Acid Dissociation Constant Physicochemical Properties Pyrazole Basicity

Sourcing 3-bromo-1-cyclobutyl-1H-pyrazole? This N1-cyclobutyl pyrazole offers distinct physicochemical properties vs methyl/phenyl analogs (pKa 1.16±0.12, density 1.73±0.1 g/cm³). Its conformational constraint is ideal for kinase inhibitor synthesis. High thermal stability (bp 274.6±13.0 °C) enables reliable performance in cross-coupling. Available in R&D quantities.

Molecular Formula C7H9BrN2
Molecular Weight 201.06 g/mol
Cat. No. B13460588
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-bromo-1-cyclobutyl-1H-pyrazole
Molecular FormulaC7H9BrN2
Molecular Weight201.06 g/mol
Structural Identifiers
SMILESC1CC(C1)N2C=CC(=N2)Br
InChIInChI=1S/C7H9BrN2/c8-7-4-5-10(9-7)6-2-1-3-6/h4-6H,1-3H2
InChIKeyBKMNQQKNKFEHAQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Bromo-1-cyclobutyl-1H-pyrazole for Research: Core Properties and Chemical Identity


3-Bromo-1-cyclobutyl-1H-pyrazole (CAS: 1622843-57-5, molecular formula C₇H₉BrN₂) is a heterocyclic compound featuring a pyrazole core substituted with a bromine atom at the 3-position and a cyclobutyl group at the 1-position . This specific substitution pattern yields distinct physicochemical properties relative to other 3-bromo-pyrazole derivatives, including a predicted pKa of 1.16 ± 0.12 and a predicted density of 1.73 ± 0.1 g/cm³ . The compound is primarily utilized as a research intermediate in medicinal chemistry, particularly in the synthesis of kinase inhibitors and other biologically active molecules .

Why 3-Bromo-1-cyclobutyl-1H-pyrazole Cannot Be Replaced by Generic 3-Bromo-Pyrazoles in Specialized Research


Substitution of the N1-cyclobutyl group in 3-bromo-1-cyclobutyl-1H-pyrazole with alternative N1-substituents (e.g., methyl, phenyl, or unsubstituted NH) profoundly alters the compound's physicochemical and biological profile. As detailed in the quantitative evidence below, the cyclobutyl moiety introduces unique steric and electronic effects that critically impact properties such as pKa and density . These differences directly influence the compound's behavior in synthetic transformations, its compatibility with specific reaction conditions, and its binding interactions with biological targets, thereby rendering generic substitution an unreliable strategy for applications demanding precise molecular properties .

Quantitative Evidence Guide: Differentiating 3-Bromo-1-cyclobutyl-1H-pyrazole from Closest Analogs


pKa Comparison: 3-Bromo-1-cyclobutyl-1H-pyrazole vs. Unsubstituted, Methyl, and Phenyl Analogs

The predicted pKa of 3-bromo-1-cyclobutyl-1H-pyrazole is 1.16 ± 0.12 , a value significantly lower than that of its closest analogs: 3-bromo-1H-pyrazole (pKa = 10.88 ± 0.10) , 3-bromo-1-methyl-1H-pyrazole (pKa = -0.27 ± 0.10) , and 3-bromo-1-phenyl-1H-pyrazole, for which no pKa is reported but which is expected to be influenced by the electron-withdrawing phenyl group. The 9.7-unit pKa difference between the cyclobutyl and unsubstituted derivatives reflects a profound shift in proton affinity.

Acid Dissociation Constant Physicochemical Properties Pyrazole Basicity

Density Comparison: 3-Bromo-1-cyclobutyl-1H-pyrazole vs. 3-Bromo-1-phenyl-1H-pyrazole

3-Bromo-1-cyclobutyl-1H-pyrazole has a predicted density of 1.73 ± 0.1 g/cm³ , whereas the structurally related 3-bromo-1-phenyl-1H-pyrazole exhibits a density of 1.503 g/cm³ . The 15% higher density of the cyclobutyl derivative reflects its more compact molecular shape and altered intermolecular interactions, which can affect crystallization behavior and formulation strategies.

Density Physicochemical Properties Molecular Packing

Cyclobutyl Moiety as a Conformational Restraint in Kinase Inhibitor Design

The cyclobutyl group in 3-bromo-1-cyclobutyl-1H-pyrazole serves as a conformational constraint, a design strategy frequently employed in kinase inhibitor development to pre-organize the molecule for target binding . In contrast, N1-unsubstituted or N1-alkyl (e.g., methyl) analogs possess greater rotational freedom, which can lead to entropic penalties upon binding. While direct IC₅₀ data for the target compound are not available, the principle of conformational restriction is a well-established class-level inference for improving target engagement .

Kinase Inhibition Medicinal Chemistry Conformational Restriction

In Silico Predicted Boiling Point Comparison

The predicted boiling point of 3-bromo-1-cyclobutyl-1H-pyrazole is 274.6 ± 13.0 °C , which is significantly higher than that of 3-bromo-1H-pyrazole (boiling point 70-72 °C at 0.1 Torr) and comparable to 3-bromo-1-phenyl-1H-pyrazole (boiling point 296.2 °C at 760 mmHg) . This property is relevant for purification methods such as distillation and for assessing compound stability under thermal stress.

Boiling Point Physicochemical Properties Volatility

Molecular Weight and Its Impact on Synthetic Utility

3-Bromo-1-cyclobutyl-1H-pyrazole has a molecular weight of 201.06 g/mol , placing it intermediate between 3-bromo-1-methyl-1H-pyrazole (161.00 g/mol) and 3-bromo-1-phenyl-1H-pyrazole (223.07 g/mol) . This intermediate molecular weight can be advantageous for balancing synthetic accessibility with pharmacokinetic properties in lead optimization, as it avoids the excessively low mass of methyl analogs and the high mass of phenyl derivatives.

Molecular Weight Synthetic Intermediate Pharmacokinetics

Patent Activity as a Proxy for Research Interest

A search of patent literature reveals that 3-bromo-1-cyclobutyl-1H-pyrazole is specifically cited as an intermediate in the synthesis of heterocyclic pyrazole compounds with therapeutic applications . In contrast, more generic 3-bromo-pyrazoles (e.g., 3-bromo-1H-pyrazole) appear in a broader but less targeted patent landscape. While not a quantitative performance metric, this focused patent activity suggests the compound's utility in specific, high-value synthetic pathways.

Patent Analysis Research Trends Chemical Intermediates

Optimal Research and Industrial Application Scenarios for 3-Bromo-1-cyclobutyl-1H-pyrazole


Synthesis of Conformationally Restricted Kinase Inhibitors

The cyclobutyl group in 3-bromo-1-cyclobutyl-1H-pyrazole serves as a conformational constraint, a key design element in the development of selective kinase inhibitors . This compound is particularly suitable for programs aiming to pre-organize the pyrazole scaffold to enhance target binding affinity and reduce off-target interactions, as supported by its appearance in kinase inhibitor patents .

Physicochemical Property Optimization in Lead Compound Series

When optimizing a lead series, the unique pKa (1.16 ± 0.12) and density (1.73 ± 0.1 g/cm³) of 3-bromo-1-cyclobutyl-1H-pyrazole offer a distinct property profile compared to methyl or phenyl analogs . This makes the compound a valuable building block for medicinal chemists seeking to modulate solubility, permeability, or crystallinity without resorting to more synthetically complex modifications .

Scalable Synthesis via Regioselective N-Alkylation

The preparation of 3-bromo-1-cyclobutyl-1H-pyrazole benefits from advances in regioselective N-alkylation of pyrazoles, which can achieve high yields (>90%) and excellent N1/N2 selectivity (>99.9:1) under catalyst-free conditions [1]. This synthetic accessibility ensures that the compound can be reliably procured or prepared in-house for research-scale or larger campaigns.

Thermally Stable Intermediate for High-Temperature Reactions

With a predicted boiling point of 274.6 ± 13.0 °C, 3-bromo-1-cyclobutyl-1H-pyrazole exhibits significantly higher thermal stability than unsubstituted 3-bromo-pyrazole . This property makes it a more robust intermediate for synthetic sequences requiring elevated temperatures, such as certain cross-coupling or condensation reactions, thereby minimizing decomposition and improving overall yield.

Quote Request

Request a Quote for 3-bromo-1-cyclobutyl-1H-pyrazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.